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molecular formula C6H9N3O2S B8747410 4-Methylaminopyridine-3-sulfonamide

4-Methylaminopyridine-3-sulfonamide

Cat. No. B8747410
M. Wt: 187.22 g/mol
InChI Key: MSFTVBYWBSKTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

A mixture of 1 g of 4-methylaminopyridine-3- sulfonamide (Preparation 6) and 1 g of paraformaldehyde (excess) in 10 cm3 of isopropanol to which 4 cm3 of ethyl acetate saturated with gaseous HCl have been added is brought to reflux for 10 hours. After this lapse of time, the solvent is removed under partial vacuum (rotary evaporator) and the residue is redissolved in methanol. A possible insoluble material is filtered and the filtrate, to which 2 volumes of diethyl ether have been added, is left to precipitate the title compound in the form of crystals. The crystals are collected on a filter, washed with diethyl ether and dried. Yd. : 60-65% M.p. (hydrochloride): 291-294° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[S:9]([NH2:12])(=[O:11])=[O:10].C=O.[C:15](OCC)(=O)C.Cl>C(O)(C)C>[CH3:1][N:2]1[C:3]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[S:9](=[O:11])(=[O:10])[NH:12][CH2:15]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
1 g
Type
reactant
Smiles
C=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
have been added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After this lapse of time, the solvent is removed under partial vacuum (rotary evaporator)
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in methanol
FILTRATION
Type
FILTRATION
Details
A possible insoluble material is filtered
ADDITION
Type
ADDITION
Details
the filtrate, to which 2 volumes of diethyl ether have been added
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
to precipitate the title compound in the form of crystals
CUSTOM
Type
CUSTOM
Details
The crystals are collected on a filter
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
291-294° C.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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